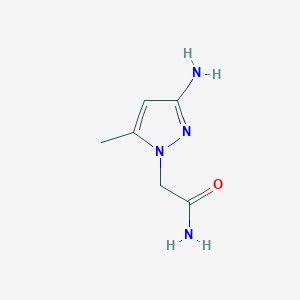

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-2-5(7)9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,7,9)(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSYWXMDFXXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanism :

-

Acidic hydrolysis : Catalytic HCl or H₂SO₄ cleaves the amide bond, forming the carboxylic acid and ammonia.

-

Basic hydrolysis : NaOH or KOH converts the amide to the sodium or potassium salt of the carboxylic acid.

Applications :

-

Generation of intermediates for further functionalization.

-

Modification of solubility or reactivity in subsequent reactions.

Condensation Reactions

The compound can participate in condensation reactions due to its reactive amine and acetamide groups. For example:

-

Schiff base formation : Reaction with ketones/aldehydes to form imine derivatives.

-

Amidation : Exchange of the acetamide group with other amines (e.g., H₂N-R) under coupling conditions.

Example :

-

Reaction with benzaldehyde : Forms a Schiff base via nucleophilic attack of the amine on the carbonyl carbon.

Coordination Chemistry

The pyrazole nitrogen and acetamide oxygen can act as ligands in metal complexes. For instance:

-

Transition metal coordination : Reaction with Cu²⁺, Fe²⁺, or Zn²⁺ salts to form stable complexes.

-

Hydrogen bonding : Self-assembly via amide NH and pyrazole NH groups .

Applications :

-

Catalytic systems (e.g., for oxidation or coupling reactions).

-

Materials science (e.g., sensors or optoelectronics).

Derivatization at the Pyrazole Ring

The methyl group at position 5 and the amino group at position 3 allow further modifications:

-

Alkylation/arylation : Introduction of substituents via electrophilic aromatic substitution.

-

Nucleophilic substitution : Replacement of the methyl group with other functional groups (e.g., halogenation followed by SNAr).

Example :

-

Sulfonation : Reaction with H₂SO₄ to introduce a sulfonic acid group at position 5.

Biological Activity-Related Reactions

While not directly chemical reactions, the compound’s functional groups enable interactions with biological targets:

-

Enzyme inhibition : The acetamide group may participate in hydrogen bonding with enzyme active sites.

-

Anticancer mechanisms : Potential interference with DNA replication or protein kinases via structural complementarity.

Table 1: Typical Reaction Conditions for Acetamide Formation

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | 0–5°C | 60–85% |

| Hydrolysis (acidic) | HCl, H₂O | Reflux | >90% |

| Coordination | Cu(NO₃)₂, ethanol | Room temperature | Varies |

Table 2: Functional Group Reactivity

| Functional Group | Possible Reactions | Applications |

|---|---|---|

| Acetamide (-NHCOCH₃) | Hydrolysis, amidation | Intermediate synthesis |

| Amino (-NH₂) | Acylation, condensation | Derivatization, target binding |

| Pyrazole ring | Electrophilic substitution | Structural modifications |

Research Findings

-

Synthetic versatility : The compound serves as a scaffold for generating diverse derivatives through simple acylation or hydrolysis.

-

Biological relevance : Structural analogs exhibit anticancer and enzyme-inhibiting properties, suggesting potential therapeutic applications.

-

Coordination behavior : Pyrazole-based ligands form stable complexes with transition metals, useful in catalysis and materials science .

Scientific Research Applications

Cancer Treatment

A significant area of interest for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is its potential as a therapeutic agent in cancer treatment. Research indicates that this compound acts as an androgen receptor antagonist , which is crucial in the proliferation of prostate cancer cells. Studies have demonstrated that derivatives of this compound can effectively inhibit these cells, suggesting a promising avenue for developing new cancer therapies .

Table 1: Summary of Anticancer Activity

| Compound | Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Antagonist | Inhibits androgen receptor | Effective against prostate cancer cells |

| Derivative A | Antagonist | Similar mechanism | Moderate efficacy |

| Derivative B | Agonist | Promotes cell growth | Ineffective |

Anti-inflammatory and Antimicrobial Activities

Beyond oncology, this compound has shown potential in anti-inflammatory and antimicrobial applications. Its derivatives have been tested for their ability to reduce inflammation and combat bacterial infections, showcasing significant biological activity .

Table 2: Biological Activity Overview

| Activity Type | Observed Efficacy |

|---|---|

| Anti-inflammatory | High efficacy in models |

| Antimicrobial | Effective against several strains |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can lead to different biological activities and potencies. For instance, modifications to the pyrazole ring or acetamide group can enhance or diminish activity against specific targets .

Comparative Studies

Comparative studies with structurally similar compounds provide insights into the unique properties of this compound.

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(5-methyl-1H-pyrazol-3-yl)acetamide | Different methyl group position | Varying biological activities |

| 4-aminoantipyrine | Pyrazolone structure | Known analgesic properties |

Prostate Cancer Research

A notable case study involved testing the efficacy of this compound derivatives on prostate cancer cell lines. The results indicated a marked decrease in cell viability, highlighting the compound's potential as a therapeutic agent .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, confirming its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as androgen receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby inhibiting the growth of prostate cancer cells . The pyrazole ring’s structure allows it to fit into the receptor’s binding site, preventing the natural ligand from activating the receptor.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The pyrazole-acetamide framework is versatile, with substituents significantly altering properties. Key analogues include:

Table 1: Structural and Functional Comparison

| Compound Name (Example) | Substituents on Pyrazole | Functional Groups | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetamide | 3-Amino, 5-methyl | Acetamide, primary amine | ~182.2 (calc.) | High polarity, hydrogen-bonding capacity |

| 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (Ev3) | 3-Cyano, 4-Cl-phenyl | Chloro, cyano, acetamide | 284.11 (Ev3) | Electron-withdrawing groups; reduced solubility |

| 2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetamide (Ev7) | 1-Methyl, benzylamino | Acetamide, benzylamine | 244.3 (Ev7) | Lipophilic, aromatic interactions |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Ev6) | Benzothiazole, CF3, methoxy | Acetamide, trifluoromethyl | ~340–380 (Ev6) | Enhanced metabolic stability, hydrophobic |

Key Observations:

- Hydrogen Bonding: The 3-amino group in the target compound enables strong hydrogen-bonding interactions, critical for crystal packing and solubility in polar solvents .

- Lipophilicity: The benzylamino group in Ev7 increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The trifluoromethyl group in Ev6 further enhances hydrophobicity and metabolic resistance .

- Steric Effects : The 5-methyl group in the target compound introduces minimal steric hindrance compared to bulky substituents like benzyl (Ev7) or 4-chlorophenyl (Ev3).

Pharmacological and Crystallographic Insights

- Crystallography : Etter’s graph-set analysis (Ev4) could predict hydrogen-bonding patterns in the target compound’s crystals. SHELX software (Ev1) is widely used for refining such structures, particularly for high-resolution data .

Biological Activity

2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, alongside its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the amino group and the acetamide moiety enhances its solubility and biological activity.

Biological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests indicated minimum inhibitory concentrations (MICs) as low as 5 μg/mL, outperforming traditional antibiotics like chloramphenicol .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specific studies are needed to quantify these effects and elucidate the mechanisms involved.

3. Anticancer Potential

The anticancer activity of this compound has been documented in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MKN-45 gastric adenocarcinoma cells, indicating a potential role in cancer therapy . The mechanism may involve apoptosis induction or cell cycle arrest, although detailed pathways require further exploration.

The biological activity of this compound is largely attributed to its ability to bind with specific enzymes or receptors within cells. This interaction can modulate signaling pathways that lead to altered cellular responses, such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, assessed their antibacterial activity against common pathogens. The results showed that the compound exhibited superior antibacterial effects compared to conventional treatments .

Case Study 2: Anticancer Activity

In a high-throughput screening of compounds for anticancer properties, this compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells . Further investigation revealed that it induces apoptosis via mitochondrial pathways.

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique efficacy profile:

| Compound Name | Antimicrobial Efficacy | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | MIC = 5 μg/mL | Significant against MKN-45 | Enzyme inhibition |

| 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile | Moderate | Limited | Unknown |

| 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid | Low | Minimal | Unknown |

Q & A

Q. What are standard synthetic routes for preparing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves acetylation of 3-amino-5-methyl-1H-pyrazole using acetylating agents like acetyl chloride or chloroacetyl chloride. For example:

- Procedure : React 3-amino-5-methylpyrazole with acetyl chloride in acetonitrile, using K₂CO₃ as a base to neutralize HCl byproducts. Purify via recrystallization or chromatography .

- Key Variables : Reaction time (1–6 hours under reflux), molar ratios (1.5 equivalents of acetyl chloride), and solvent choice (polar aprotic solvents like acetonitrile) influence yield .

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and acetamide groups) and FTIR for functional groups (amide C=O stretch at ~1650 cm⁻¹) .

- Chromatography : HPLC or TLC with UV detection to assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₇H₁₀ClN₃O for chloroacetamide derivatives) .

Q. What are the common nucleophilic substitution reactions involving this compound?

- Methodological Answer : The acetamide’s chlorine atom (if present) or pyrazole nitrogen can undergo substitution. For example:

- Amine Substitution : React with primary/secondary amines (e.g., morpholine) in DMF at 80°C to form derivatives .

- Thiol Exchange : Use thiourea or thiols under basic conditions to replace chlorine with a thiol group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatizing this compound?

- Methodological Answer : Tools like quantum chemical calculations (DFT) and reaction path search algorithms (e.g., ICReDD’s workflow) predict feasible pathways:

- Step 1 : Model intermediates and transition states to identify energy barriers.

- Step 2 : Screen solvents/bases computationally (COSMO-RS) to minimize trial-and-error experimentation .

- Example : Predicting regioselectivity in pyrazole ring functionalization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., androgen receptor antagonism vs. enzyme inhibition)?

- Methodological Answer :

- Assay Validation : Compare activity across standardized assays (e.g., luciferase reporter assays for receptor antagonism vs. enzymatic IC₅₀ measurements) .

- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding modes. For example, methyl group positioning on the pyrazole ring may alter receptor selectivity .

- Meta-Analysis : Cross-reference datasets from PubChem, DSSTox, and peer-reviewed studies to identify confounding variables (e.g., impurity profiles) .

Q. How can this compound serve as a precursor for materials science applications?

- Methodological Answer :

- Polymer Synthesis : Incorporate into monomers via radical polymerization (e.g., acrylate derivatives) .

- Coordination Chemistry : React with transition metals (e.g., Cu²⁺) to form chelates for catalytic or sensing applications.

- Key Consideration : The amino group enables post-functionalization (e.g., Schiff base formation) for tailored material properties .

Q. What are best practices for analyzing stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to track photodegradation products.

- Recommendation : Store at –20°C under inert atmosphere for long-term stability .

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

| Reaction Type | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Acetylation | AcCl, K₂CO₃, CH₃CN, reflux | 65–80% | |

| Amine Substitution | Morpholine, DMF, 80°C | 70–85% | |

| Thiol Exchange | Thiourea, NaOH, ethanol | 50–65% |

Table 2 : Spectroscopic Signatures

| Functional Group | ¹H NMR (δ, ppm) | FTIR (cm⁻¹) |

|---|---|---|

| Pyrazole C-H | 6.2–7.1 (s) | 3100–3050 |

| Amide N-H | 8.1–8.5 (br) | 3300 (N-H) |

| Acetamide C=O | - | 1650–1680 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.